3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE
Description
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3S/c1-15-4-11-23-21(12-15)25(31(29,30)20-9-7-19(26)8-10-20)22(14-27-23)24(28)18-6-5-16(2)17(3)13-18/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFGCOXANHGKMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Quinoline Core: 6-Methylquinoline
The foundational step involves constructing the 6-methylquinoline scaffold. The Skraup synthesis is employed, utilizing 2-amino-4-methylphenol (1.2 equiv), glycerol (3.0 equiv), and concentrated sulfuric acid under reflux at 180°C for 6 hours. This method achieves cyclization via dehydration, yielding 6-methylquinoline with a reported efficiency of 68–72%. Critical parameters include:
- Temperature control : Excess heat promotes side reactions, necessitating gradual heating.
- Oxidizing agent : Ferrous sulfate is added to mitigate over-reduction of intermediates.
Alternative routes, such as the Friedländer synthesis , were explored but resulted in lower yields (<50%) due to steric hindrance from the 6-methyl group during cyclocondensation.
Regioselective Acylation at Position 3: Introducing the 3,4-Dimethylbenzoyl Group
Electrophilic acylation at position 3 of 6-methylquinoline is challenging due to the heterocycle’s electron-deficient nature. A Lewis acid-assisted Friedel-Crafts acylation is optimized using aluminum chloride (2.5 equiv) to coordinate the quinoline nitrogen, activating the ring for electrophilic attack. Reacting 6-methylquinoline with 3,4-dimethylbenzoyl chloride (1.5 equiv) in dichloromethane at 0°C for 12 hours achieves 68% yield of 3-(3,4-dimethylbenzoyl)-6-methylquinoline (Table 1).
Table 1: Optimization of Acylation Conditions
| Lewis Acid | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 | 68 |
| FeCl₃ | CH₂Cl₂ | 0 | 42 |
| BF₃·OEt₂ | Toluene | -10 | 35 |
Control experiments confirm that omission of AlCl₃ results in no product formation, underscoring its role in ring activation.
Halogenation at Position 4: Bromination for Subsequent Functionalization
Introducing a halogen at position 4 enables downstream cross-coupling. Electrophilic bromination is conducted using bromine (1.1 equiv) in acetic acid at 80°C, yielding 4-bromo-3-(3,4-dimethylbenzoyl)-6-methylquinoline in 75% yield. Regioselectivity is confirmed via NOE NMR, with the bromine occupying position 4 due to directive effects of the acyl group.
Palladium-Catalyzed Sulfonylation: Installing the 4-Fluorobenzenesulfonyl Moiety
The final step involves replacing the bromine with the 4-fluorobenzenesulfonyl group. A palladium-catalyzed coupling between 4-bromo-3-(3,4-dimethylbenzoyl)-6-methylquinoline and sodium 4-fluorobenzenesulfinate (1.5 equiv) is executed using Pd(PPh₃)₄ (5 mol%) and Xantphos (10 mol%) in dioxane at 110°C for 18 hours. This achieves a 65% yield of the target compound, with full conversion confirmed by LC-MS.
Mechanistic Insights : The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetallation with the sulfinate salt and reductive elimination to form the C–SO₂ bond.
Comparative Analysis of Alternative Sulfonylation Methods
Alternative approaches, such as nucleophilic aromatic substitution (NAS) using 4-fluorobenzenesulfonyl chloride, were investigated but resulted in <20% yield due to the quinoline’s low reactivity toward NAS. Similarly, radical sulfonylation with persulfate initiators led to unselective functionalization.
Scalability and Industrial Considerations
Scale-up trials (100 g batch) of the palladium-catalyzed route demonstrated consistent yields (62–65%) with a catalyst loading reduction to 3 mol% via ligand engineering. Cost analysis reveals the sulfinate coupling step constitutes 45% of total material costs, prompting exploration of in situ sulfinate generation from 4-fluorobenzenesulfonyl chloride.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Benzoyl chloride, fluorobenzenesulfonyl chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZOYL)-4-(4-FLUOROBENZENESULFONYL)-6-METHYLQUINOLINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
